3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine ring substituted with a methoxyphenylmethylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-(4-amino-phenyl)-pyrrolidine-2,5-dione
Uniqueness
3-{[(4-METHOXYPHENYL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenylmethylamino group and a phenyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFFMDJDDBDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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